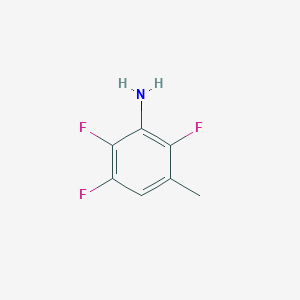
m-Aminotrifluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Aminotrifluorotoluene: is an organic compound with the chemical formula C7H6F3N 3-aminotrifluorotoluene and is characterized by the presence of an amino group (-NH2) and three fluorine atoms attached to a benzene ring. This compound is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of m-nitrotrifluorotoluene: One common method for preparing m-aminotrifluorotoluene involves the reduction of m-nitrotrifluorotoluene.
Diazotization and Reduction: Another method involves the diazotization of m-trifluoromethylaniline followed by reduction.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Aminotrifluorotoluene can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form different derivatives, such as m-trifluoromethylaniline.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: m-Trifluoromethylaniline.
Substitution: Amides, alkylated derivatives.
Scientific Research Applications
Chemistry: m-Aminotrifluorotoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the behavior of fluorinated aromatic amines .
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those that require fluorinated aromatic amines as intermediates. It is involved in the production of drugs used to treat various medical conditions .
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the manufacture of herbicides and insecticides .
Mechanism of Action
The mechanism of action of m-aminotrifluorotoluene involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various chemical reactions, while the trifluoromethyl group enhances its stability and reactivity. The compound can interact with enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Trifluorotoluene: Similar in structure but lacks the amino group.
m-Trifluoromethylaniline: Similar structure with an amino group but different reactivity and applications.
Fluorobenzene: Contains fluorine atoms but lacks the trifluoromethyl group.
Uniqueness: m-Aminotrifluorotoluene is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, including pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H6F3N |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2,3,6-trifluoro-5-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,11H2,1H3 |
InChI Key |
KTONGXIEZSQQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


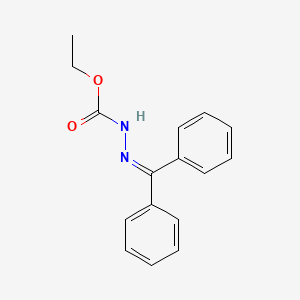
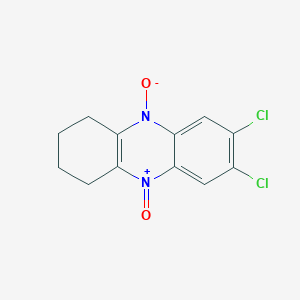
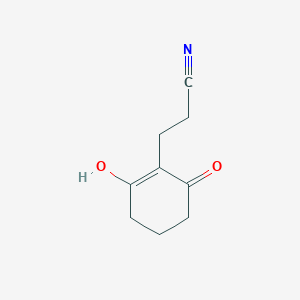
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
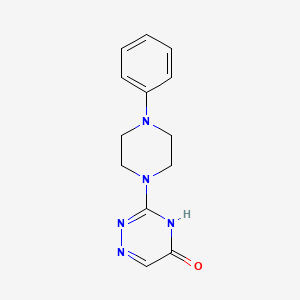
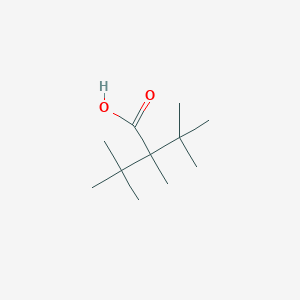
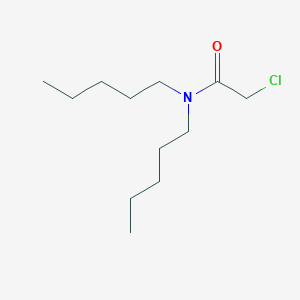
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
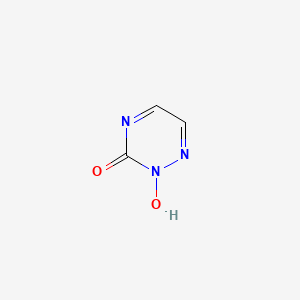
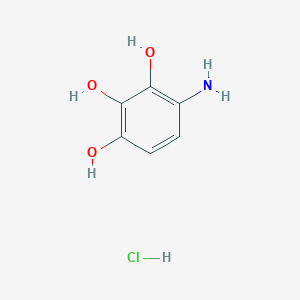
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
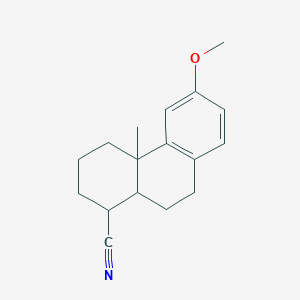
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
